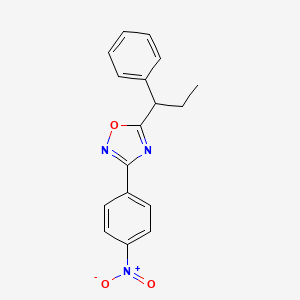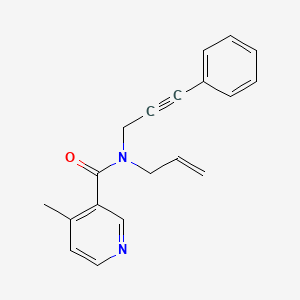![molecular formula C22H18ClN3O B4002409 7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4002409.png)
7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
Descripción general
Descripción
7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is a useful research compound. Its molecular formula is C22H18ClN3O and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1138399 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farnesyl Protein Transferase Inhibitors
One of the significant applications of structurally related compounds is as farnesyl protein transferase inhibitors. For instance, R115777, a closely related compound, has been identified as a potent and selective inhibitor with significant antitumor effects, demonstrating the potential of such compounds in cancer therapy (Venet, End, & Angibaud, 2003).
Antimicrobial Activity
Compounds with a quinolinol structure have been synthesized and evaluated for their antimicrobial activity. For example, derivatives of 5-chloromethyl-8-quinolinol have shown promising antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Singh, 2009).
Metal Chelates and Material Properties
The synthesis of metal chelates involving quinolinol derivatives has been explored for their unique properties and applications in materials science. These studies focus on understanding the structural, electronic, and material characteristics of these chelates, which could have implications for developing new materials with specific optical or electronic properties (Miyashita et al., 2005).
Inhibition of Protein-Protein Interactions
Another area of research involves the discovery of inhibitors targeting protein-protein interactions, such as the murine double minute 2 (MDM2)-p53 interaction. Compounds structurally related to 7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol have been identified as potent inhibitors, offering a novel class of non-peptide inhibitors for therapeutic intervention (Lu et al., 2006).
Electroluminescence and Photoluminescence
Research into the methylation of metal tris(8-quinolinolato) chelates has provided insights into their photoluminescence (PL) and electroluminescence properties. This research aims to optimize these compounds for use in electroluminescent devices, suggesting applications in display technology and lighting (Sapochak et al., 2001).
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-14-9-10-15-11-12-17(22(27)20(15)25-14)21(16-6-2-3-7-18(16)23)26-19-8-4-5-13-24-19/h2-13,21,27H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQTMGRJKPKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3Cl)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4002328.png)


![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4002346.png)

![2-{2-[methyl(phenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4002375.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate](/img/structure/B4002393.png)

![N-allyl-N-[4-(4-chlorophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002410.png)
![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4002415.png)
![2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4002423.png)

![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4002437.png)
